1-(difluoromethyl)-1H-indazole-5-carboxylic acid
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Overview
Description
1-(Difluoromethyl)-1H-indazole-5-carboxylic acid is a compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications in various fields. This compound features a difluoromethyl group attached to an indazole ring, which is further substituted with a carboxylic acid group. The presence of the difluoromethyl group imparts unique reactivity and stability to the molecule, making it a valuable target for research and development.
Preparation Methods
The synthesis of 1-(difluoromethyl)-1H-indazole-5-carboxylic acid typically involves the introduction of the difluoromethyl group onto the indazole ring. One common method is the electrophilic difluoromethylation of indazole derivatives using difluorocarbene precursors. This reaction can be catalyzed by transition metals such as copper or palladium under mild conditions . Another approach involves the nucleophilic substitution of halogenated indazole derivatives with difluoromethyl anions . Industrial production methods often rely on scalable and cost-effective synthetic routes, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
1-(Difluoromethyl)-1H-indazole-5-carboxylic acid undergoes a variety of chemical reactions, including:
Common reagents and conditions used in these reactions include transition metal catalysts, strong oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-1H-indazole-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity . The compound’s unique electronic properties also allow it to participate in various biochemical pathways, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
1-(Difluoromethyl)-1H-indazole-5-carboxylic acid can be compared with other difluoromethylated compounds, such as:
1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar in structure but with a pyrazole ring instead of an indazole ring.
1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid: Features an imidazole ring, offering different reactivity and applications.
1-(Difluoromethyl)-2-nitrobenzene: Contains a nitro group, which imparts different chemical properties and reactivity.
Biological Activity
1-(Difluoromethyl)-1H-indazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antifungal properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₇F₂N₃O₂
- Molecular Weight : Approximately 215.17 g/mol
- Functional Groups : Contains a difluoromethyl group at the 1-position of the indazole ring and a carboxylic acid group at the 5-position.
The difluoromethyl group enhances the compound's lipophilicity and biological activity, making it a promising candidate for various applications in medicinal chemistry and agrochemicals.
Antifungal Properties
Research has demonstrated that this compound exhibits notable antifungal activity against several phytopathogenic fungi. For instance:
- Efficacy Against Fungi :
- Fusarium moniliforme: Moderate to excellent inhibition rates.
- Rhizoctonia solani: Similar inhibition profiles observed.
These findings suggest that compounds with similar indazole structures are effective in combating fungal infections, which is crucial for agricultural applications.
The antifungal activity of this compound is attributed to its ability to interact with biological targets involved in fungal metabolism. Molecular docking studies indicate that it can form significant hydrogen bonds with enzymes critical for fungal growth, thereby inhibiting their activity. The unique electronic properties imparted by the difluoromethyl group may enhance these interactions, contributing to its bioactivity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1H-Indazole-5-carboxylic acid | Indazole core with carboxylic acid | Lacks difluoromethyl group |
2-(Difluoromethyl)-2H-indazole-5-carboxylic acid | Difluoromethyl at a different position | Different bioactivity profile |
3-Chloro-1-(difluoromethyl)-1H-indazole-5-carboxylic acid | Chlorine substitution on indazole | May exhibit different pharmacological properties |
The presence of the difluoromethyl group in this compound significantly enhances its biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of indazole derivatives, highlighting the potential of this compound:
- Study on Antifungal Activity : In vitro assays demonstrated that this compound effectively inhibited fungal growth, with IC50 values indicating strong antifungal efficacy against tested strains.
- Molecular Docking Studies : These studies revealed that the compound binds effectively to active sites on enzymes involved in fungal metabolism, suggesting a targeted mechanism of action .
Future Directions
Given its promising biological activity, future research should focus on:
- Synthesis of Derivatives : Exploring modifications to enhance potency and selectivity.
- In Vivo Studies : Evaluating the therapeutic potential through animal models.
- Mechanistic Studies : Further elucidating the pathways through which this compound exerts its effects.
Properties
Molecular Formula |
C9H6F2N2O2 |
---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
1-(difluoromethyl)indazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6F2N2O2/c10-9(11)13-7-2-1-5(8(14)15)3-6(7)4-12-13/h1-4,9H,(H,14,15) |
InChI Key |
SBIIAMIHDFYDPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C=NN2C(F)F |
Origin of Product |
United States |
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